2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde involves multiple steps, starting from simpler precursors like o-cresol. A notable process includes one-pot synthesis of 3-methyl-1,2-benzene-diol followed by etherification, chlorination, fluorination, and hydrolysis. The optimization of these steps has led to a significant improvement in the yield and purity of the final product, achieving a purity of 99.7% and a total yield of 33.2% under optimal conditions (Zhang Zhi-rong, 2011).
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, including quinoxaline derivatives and benzoxazole systems, are foundational in medicinal chemistry due to their diverse biological activities. The synthesis of such compounds often involves intermediates similar to 2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde, which could be utilized in the development of pharmaceuticals, dyes, and antibiotics (Aastha Pareek and Dharma Kishor, 2015; M. Özil & E. Menteşe, 2020).
Environmental Degradation Studies
Research on polyfluoroalkyl and perfluoroalkyl chemicals, which share some structural features with 2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde, highlights the importance of understanding the environmental fate of fluorinated compounds. These studies emphasize microbial degradation pathways and the need for evaluating the biodegradability and toxicological impacts of such chemicals in environmental matrices (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Advanced Material Development
Fluorinated compounds play a crucial role in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices. The structural modification of these compounds, akin to the manipulation of 2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde, could lead to new materials with enhanced electronic properties (B. Squeo & M. Pasini, 2020).
Biofuel Intermediates
The conversion of carbohydrate biomass into biofuels via intermediates like hydroxylmethylfurfural (HMF) showcases the potential of utilizing specialized chemical compounds for renewable energy sources. Similar processes could be envisioned with 2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde as a precursor or intermediate in the synthesis of biofuel components (O. O. James et al., 2010).
Solvent Systems for Extraction and Separation
Ionic liquids, often used in extraction and separation processes, demonstrate the importance of understanding the phase behavior of chemical compounds in diverse solvents. Research into the solubility and extraction efficiency of compounds similar to 2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde could lead to improved methodologies for the purification of valuable chemical entities (Zoran P. Visak et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O3/c9-8(10)12-6-3-1-2-5(4-11)7(6)13-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBFJPXGNVPNHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371736 | |
Record name | 2,2-Difluoro-2H-1,3-benzodioxole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde | |
CAS RN |
119895-68-0 | |
Record name | 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119895-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Difluoro-benzo(1,3)dioxole-4-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119895680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Difluoro-2H-1,3-benzodioxole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-difluoro-benzo[1,3]dioxole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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